molecular formula C20H16ClNO5S2 B15035605 2-chloro-6-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate

2-chloro-6-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B15035605
M. Wt: 449.9 g/mol
InChI Key: HMQFUOHQHCPPGN-YBEGLDIGSA-N
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Description

2-Chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a methoxybenzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Substitution Reactions: The phenyl group is introduced through a substitution reaction involving a suitable phenyl halide and the thiazolidinone intermediate.

    Esterification: The final step involves the esterification of the phenyl group with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Amine or thiol derivatives

Scientific Research Applications

2-Chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways. Researchers investigate its mechanism of action and potential therapeutic benefits.

    Chemical Research: The compound is used as a model molecule in chemical research to study reaction mechanisms, structure-activity relationships, and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer-related pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptosis pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate
  • 2-Chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-ethoxybenzoate
  • 2-Chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-hydroxybenzoate

Uniqueness

The uniqueness of 2-chloro-6-ethoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoate ester group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different ester groups.

Properties

Molecular Formula

C20H16ClNO5S2

Molecular Weight

449.9 g/mol

IUPAC Name

[2-chloro-6-ethoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C20H16ClNO5S2/c1-3-26-15-9-11(10-16-18(23)22-20(28)29-16)8-14(21)17(15)27-19(24)12-4-6-13(25-2)7-5-12/h4-10H,3H2,1-2H3,(H,22,23,28)/b16-10-

InChI Key

HMQFUOHQHCPPGN-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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